

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)-2-nitrobenzoate

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Compound of Interest

Compound Name:	Methyl 5-(hydroxymethyl)-2-nitrobenzoate
CAS No.:	133719-03-6
Cat. No.:	B14274889

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 5-(hydroxymethyl)-2-nitrobenzoate** (CAS 133719-03-6), a key chemical intermediate. Given the limited availability of direct experimental data for this specific compound, this document integrates verified information with well-established principles of organic chemistry and comparative data from closely related analogues to offer a robust resource for laboratory applications.

Core Molecular Attributes and Physicochemical Properties

Methyl 5-(hydroxymethyl)-2-nitrobenzoate is a substituted aromatic compound with a molecular formula of $C_9H_9NO_5$ and a molecular weight of 211.17 g/mol. [1] Its structure, featuring a nitro group, a methyl ester, and a hydroxymethyl group on the benzene ring, makes it a valuable precursor in organic synthesis, particularly for crafting more complex molecules in

medicinal chemistry. The interplay of these functional groups dictates its reactivity and physical properties.

Structural and Chemical Identifiers

Identifier	Value
CAS Number	133719-03-6[1]
Molecular Formula	C ₉ H ₉ NO ₅ [1]
Molecular Weight	211.17 g/mol [1]
IUPAC Name	methyl 5-(hydroxymethyl)-2-nitrobenzoate[1]
Synonyms	3-Methoxycarbonyl-4-nitrobenzyl alcohol[1]

Physicochemical Characteristics (Computed and Comparative)

Direct experimental data for the physicochemical properties of **Methyl 5-(hydroxymethyl)-2-nitrobenzoate** are not readily available in the literature. However, computational predictions from reliable sources and experimental data from analogous compounds provide valuable insights.

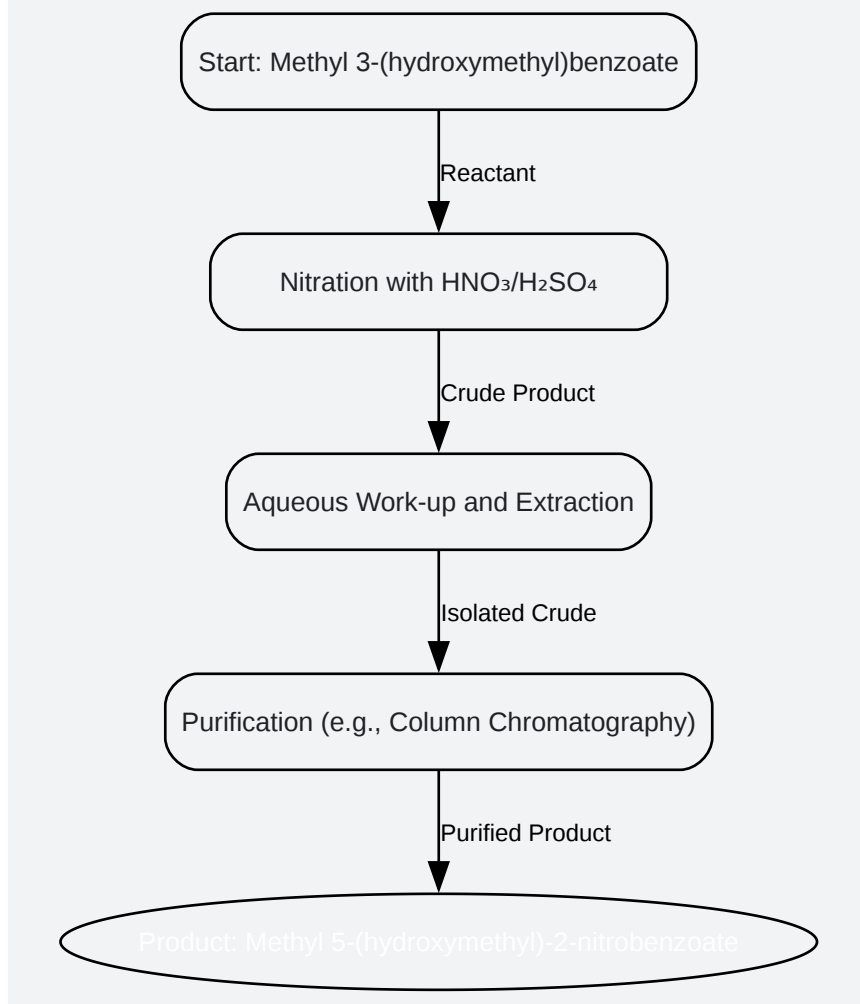
Property	Value (Target Compound - Computed)	Comparative Experimental Data (Analogous Compounds)
Melting Point	Not available	Methyl 2-hydroxy-5-nitrobenzoate: 113.0-119.0 °C[2]
Boiling Point	Not available	Not available
XLogP3	0.8[1]	Methyl 5-hydroxy-2-nitrobenzoate: 1.3[3]
Hydrogen Bond Donors	1[1]	Methyl 5-hydroxy-2-nitrobenzoate: 1[3]
Hydrogen Bond Acceptors	5[1]	Methyl 5-hydroxy-2-nitrobenzoate: 5[3]
Rotatable Bonds	3[1]	Methyl 5-hydroxy-2-nitrobenzoate: 2[3]

Synthesis and Purification

A definitive, published synthetic protocol for **Methyl 5-(hydroxymethyl)-2-nitrobenzoate** is not currently available. However, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, such as the nitration of a substituted methyl benzoate. A plausible approach involves the nitration of methyl 3-(hydroxymethyl)benzoate.

Proposed Synthetic Workflow

Synthesis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate



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Caption: Proposed synthesis workflow for **Methyl 5-(hydroxymethyl)-2-nitrobenzoate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for similar aromatic compounds and should be optimized for specific laboratory conditions.[4][5]

Materials:

- Methyl 3-(hydroxymethyl)benzoate

- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Dichloromethane (or other suitable organic solvent)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
- Slowly add Methyl 3-(hydroxymethyl)benzoate to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature remains below 15 °C.
- After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.
- Extract the aqueous mixture with dichloromethane.
- Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

While experimental spectra for **Methyl 5-(hydroxymethyl)-2-nitrobenzoate** are not publicly available, its ^1H NMR, ^{13}C NMR, and IR spectra can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.[\[6\]](#)[\[7\]](#)

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic CH (H-6)	~8.2-8.4	d	
Aromatic CH (H-4)	~7.8-8.0	dd	
Aromatic CH (H-3)	~7.6-7.8	d	
Hydroxymethyl (-CH ₂ OH)	~4.7-4.9	s	
Hydroxyl (-OH)	Variable (broad singlet)	s	Exchangeable with D ₂ O
Methyl Ester (-OCH ₃)	~3.9-4.1	s	

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on all nine carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl (-C=O)	164-167
Aromatic C-NO ₂	147-150
Aromatic C-CH ₂ OH	140-143
Aromatic C-COOCH ₃	133-136
Aromatic CH	125-130 (multiple signals)
Hydroxymethyl (-CH ₂ OH)	62-65
Methyl Ester (-OCH ₃)	52-54

Predicted IR Spectrum

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)
Hydroxyl (-OH stretch)	3200-3500 (broad)
Aromatic C-H stretch	3000-3100
Aliphatic C-H stretch	2850-2960
Carbonyl (C=O stretch)	1715-1735
Aromatic C=C stretch	1580-1620
Nitro (N-O asymmetric stretch)	1510-1550
Nitro (N-O symmetric stretch)	1340-1380
C-O stretch	1000-1300

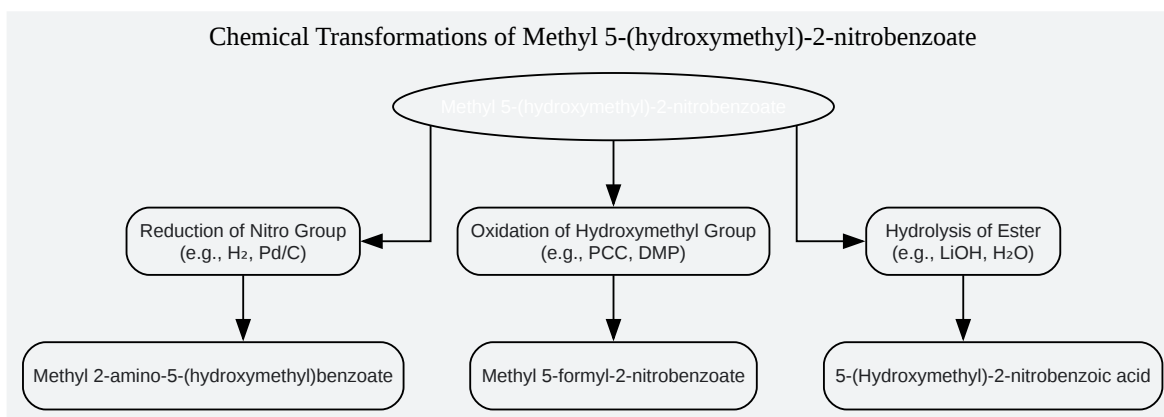
Reactivity and Applications in Drug Development

Methyl 5-(hydroxymethyl)-2-nitrobenzoate is a versatile intermediate. The nitro group can be readily reduced to an amine, which then allows for a wide range of subsequent transformations

such as amide bond formation, diazotization, and the construction of heterocyclic rings. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

This trifunctional nature makes it a valuable building block in the synthesis of complex pharmaceutical agents. For instance, similar nitroaromatic compounds are utilized in the development of antimicrobial and anti-inflammatory drugs.[8]

Key Chemical Transformations



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Caption: Key reaction pathways for **Methyl 5-(hydroxymethyl)-2-nitrobenzoate**.

Safety and Handling

Specific safety data for **Methyl 5-(hydroxymethyl)-2-nitrobenzoate** is limited. Therefore, it is crucial to handle this compound with the care afforded to other nitroaromatic compounds. Based on data for similar substances, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][9]

General Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.[9]
- Avoid contact with skin and eyes.[9]
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents and bases.

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